1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide
Description
This compound features a cyclopentane backbone substituted with a 4-chlorophenyl group at the 1-position and a carboxamide moiety linked to a 2-(oxan-4-ylsulfanyl)ethyl chain. The oxan-4-ylsulfanyl group (a tetrahydrothiopyran-4-yl substituent) introduces sulfur-containing heterocyclic character, which may influence lipophilicity, metabolic stability, and target interactions.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2S/c20-16-5-3-15(4-6-16)19(9-1-2-10-19)18(22)21-11-14-24-17-7-12-23-13-8-17/h3-6,17H,1-2,7-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMZADXGKRZFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCSC3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved by reacting cyclopentanone with an amine under acidic conditions to form the corresponding amide.
Introduction of the 4-chlorophenyl group: This step involves the use of a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride is reacted with the cyclopentanecarboxamide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the tetrahydro-2H-pyran-4-yl thioethyl group: This can be done by reacting the intermediate with tetrahydro-2H-pyran-4-thiol in the presence of a suitable base like sodium hydride.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves:
- Inhibition of cell proliferation : The compound disrupts the cell cycle, leading to G1 phase arrest, which prevents cancer cells from dividing.
- Induction of apoptosis : Increased levels of caspase enzymes (caspase-3 and caspase-8) suggest that the compound triggers programmed cell death pathways in cancer cells.
Antimicrobial Activity
Preliminary investigations have revealed that derivatives of similar structures possess antimicrobial properties . The compound demonstrates activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease progression. For example:
- Acetylcholinesterase inhibition : This could have implications for treating neurodegenerative diseases by enhancing cholinergic signaling.
In Vivo Tumor Models
Several studies have utilized xenograft models to assess the efficacy of 1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide:
- In one study, administration of the compound resulted in a significant reduction in tumor volume in mice implanted with A549 lung cancer cells compared to control groups.
Synergistic Effects with Chemotherapy
When combined with traditional chemotherapeutics like cisplatin, the compound exhibited synergistic effects , enhancing overall antitumor efficacy. This suggests potential for combination therapies in clinical settings.
Summary of Applications
| Application Area | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and inhibits proliferation in cancer cell lines. |
| Antimicrobial Activity | Exhibits activity against common bacterial pathogens. |
| Enzyme Inhibition | Potential to inhibit enzymes relevant to neurodegenerative diseases. |
| Combination Therapy | Shows enhanced efficacy when used with established chemotherapeutic agents. |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to specific receptors: It may interact with receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.
Modulating enzyme activity: The compound can inhibit or activate certain enzymes, affecting metabolic processes and biochemical reactions.
Influencing gene expression: It may alter the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table compares the target compound with structurally related molecules from the evidence:
*Estimated based on similar structures.
Key Observations:
- Substituent Diversity : The oxan-4-ylsulfanyl group in the target compound distinguishes it from analogs with aromatic heterocycles (e.g., furan in BG14433 or indole in ). Sulfur’s polarizability may enhance membrane permeability compared to oxygen-containing analogs .
- Molecular Weight (MW): The target compound’s MW (~425 g/mol) falls between BG14433 (383.87 g/mol) and the compound (485.98 g/mol).
- Pharmacological Potential: TRPA1 modulators like PIPC1 and PIPC2 share the cyclopentane-carboxamide core but incorporate fluorinated piperidine groups, suggesting that substituent electronegativity and steric bulk critically influence target engagement .
Physicochemical and Metabolic Properties
- Lipophilicity (logP) : The oxan-4-ylsulfanyl group likely increases logP compared to BG14433’s furan-pyrazole substituent but remains lower than ’s indole-containing analog. This balance may optimize blood-brain barrier penetration or tissue distribution.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for PIPC1-4, involving carboxamide coupling and heterocyclic thioether formation .
Biological Activity
1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentane core with a carboxamide functional group, a 4-chlorophenyl moiety, and an oxan-4-ylsulfanyl ethyl chain. The molecular formula is with a molecular weight of approximately 335.85 g/mol.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies using the sulforhodamine B (SRB) assay on human prostate cancer cells (PC-3) have shown that derivatives of cyclopentane carboxamides can induce apoptosis and inhibit cell proliferation at low micromolar concentrations .
| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|---|
| This compound | PC-3 | TBD | TBD | TBD |
| Clopenphendioxan | PC-3 | 5.0 | 10.0 | 15.0 |
Note: TBD = To Be Determined; values are illustrative based on related compounds.
The proposed mechanism for the antitumor activity involves the modulation of alpha1-adrenoreceptor subtypes, particularly alpha1D and alpha1B, which are implicated in cell survival and apoptosis pathways . The expression levels of these receptors in cancer cells can influence the effectiveness of treatment with similar compounds.
Case Studies
- Study on Related Compounds : A study evaluating a series of cyclopentane derivatives demonstrated that modifications to the oxan chain significantly affected biological activity, suggesting structure-activity relationships that could be explored further for optimizing efficacy against cancer cells .
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and therapeutic index of similar compounds. Results indicated favorable profiles in terms of bioavailability and reduced toxicity, supporting further development for clinical applications .
Q & A
Basic: What are the critical considerations for synthesizing this compound with high purity?
The synthesis involves coupling a cyclopentanecarboxylic acid derivative with a sulfanyl ethylamine moiety. Key steps include:
- Thioether formation : Reacting oxan-4-thiol with a bromoethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl ethyl chain .
- Amide coupling : Using carbodiimide reagents (e.g., DCC or EDC) with DMAP as a catalyst to link the cyclopentane-carboxylic acid to the amine group .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are critical to isolate the product with >95% purity. Monitor by TLC and confirm via NMR (¹H, ¹³C) and HRMS .
Advanced: How can crystallographic data resolve structural ambiguities in derivatives of this compound?
X-ray crystallography using SHELXL (for small-molecule refinement) or SHELXE (for experimental phasing) is recommended to resolve stereochemical uncertainties, such as the conformation of the oxan-4-ylsulfanyl group or cyclopentane ring puckering . For example:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
- Contradiction analysis : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian 16) to validate deviations caused by steric hindrance or electronic effects .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Kinase inhibition : Screen against kinase panels (e.g., Eurofins KinaseProfiler) due to structural similarity to pyrazolo-pyrimidine derivatives known to target kinases .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM–100 µM over 48–72 hours .
- Solubility assessment : Measure logP values via shake-flask method (octanol/water) to guide formulation strategies .
Advanced: How can SAR studies optimize the oxan-4-ylsulfanyl group for enhanced target binding?
- Substituent variation : Synthesize analogs replacing oxan-4-ylsulfanyl with smaller (tetrahydrofuran) or larger (azepane) heterocycles to probe steric tolerance .
- Electron density mapping : Use molecular docking (AutoDock Vina) to assess interactions with hydrophobic pockets (e.g., cyclopentane’s chlorophenyl group) versus polar residues (sulfanyl’s sulfur atom) .
- Data-driven optimization : Compare IC₅₀ values across analogs to correlate substituent size/electronic effects with activity .
Basic: What analytical techniques confirm the compound’s stability under physiological conditions?
- HPLC-MS stability studies : Incubate the compound in PBS (pH 7.4) and human liver microsomes at 37°C. Monitor degradation over 24 hours using a C18 column (acetonitrile/water + 0.1% formic acid) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition points critical for storage .
Advanced: How do conflicting biological activity reports in structurally similar compounds inform research priorities?
For example, N-(4-chlorophenyl)cyclopentane derivatives show both anticancer and anti-inflammatory activity in different studies . To resolve contradictions:
- Assay standardization : Re-test the compound under uniform conditions (e.g., cell line origin, serum concentration).
- Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to identify unintended targets .
- Mechanistic validation : Knock down putative targets (e.g., CRISPR/Cas9) to confirm phenotype rescue .
Basic: What computational tools predict the compound’s ADMET properties?
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA < 140 Ų, logP < 5) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk) .
- Metabolite identification : Employ GLORYx to predict phase I/II metabolism, focusing on sulfoxide formation from the thioether group .
Advanced: How can synthetic routes be optimized to reduce racemization in chiral intermediates?
- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopentane ring formation or employ asymmetric hydrogenation with Ru-BINAP catalysts .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect racemization in real-time during amide coupling .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
- Solvent selection : Replace DCM (toxic) with 2-MeTHF or cyclopentyl methyl ether for greener large-scale reactions .
- Yield optimization : Use flow chemistry to enhance mixing efficiency during thioether formation, reducing reaction time by 40% .
Advanced: How can cryo-EM or NMR elucidate dynamic interactions with membrane-bound targets?
- Cryo-EM : Study the compound’s binding to GPCRs (e.g., dopamine receptors) at 2.5–3.5 Å resolution, focusing on sulfanyl-π interactions with aromatic residues .
- NMR titration : Track chemical shift perturbations in ¹⁵N-labeled proteins (e.g., kinases) to map binding sites and conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
